Methyl 2-amino-4,6-dihydroxynicotinate CAS 523992-26-9 properties
Methyl 2-amino-4,6-dihydroxynicotinate CAS 523992-26-9 properties
This guide details the technical properties, synthesis, and applications of Methyl 2-amino-4,6-dihydroxynicotinate (CAS 523992-26-9), a critical heterocyclic building block used in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.
CAS: 523992-26-9 | Formula: C
Executive Summary
Methyl 2-amino-4,6-dihydroxynicotinate is a highly functionalized pyridine derivative serving as a linchpin intermediate in medicinal chemistry. It is most notably recognized as the starting scaffold for Enarodustat (JTZ-951) , a drug approved for the treatment of renal anemia. Its structure—featuring an amino group, a methyl ester, and two oxygenated positions (C4/C6)—offers orthogonal reactivity, allowing for precise regioselective functionalization (e.g., halogenation, alkylation) essential for constructing complex pharmacophores like triazolopyridines.
Chemical Identity & Tautomeric Landscape
Understanding the tautomerism of CAS 523992-26-9 is a prerequisite for predicting its reactivity. While nomenclature suggests a "dihydroxy" pyridine, the compound exists in a complex equilibrium with its pyridone (oxo) forms, which dominate in solution and solid states due to stabilization by amide-like resonance and intermolecular hydrogen bonding.
Tautomeric Equilibrium
The molecule fluctuates between the 2-amino-4,6-dihydroxypyridine form and the 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyridine (pyridone) forms. In polar aprotic solvents (DMSO, DMF) used for nucleophilic substitutions, the oxo forms are generally the reactive species, often requiring specific bases to direct alkylation to the oxygen (O-alkylation) or nitrogen (N-alkylation).
Figure 1: Tautomeric equilibrium shifting from the aromatic di-ol form to the thermodynamically stable di-oxo forms.
Physicochemical Properties
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | High melting point indicates strong crystal lattice energy. |
| Melting Point | > 300 °C (dec.)[1] | Decomposes before melting; typical for pyridones. |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in non-polar solvents (DCM, Hexane). |
| pKa | ~4.5 (Amino), ~8.0 (OH/NH) | Amphoteric nature; soluble in both acidic and alkaline media. |
Industrial Synthesis Protocol
The most robust synthetic route, optimized for kilogram-scale manufacturing (e.g., for Enarodustat API supply), utilizes a Nickel(II)-catalyzed cyclocondensation . This method is superior to traditional base-mediated condensations as it suppresses side reactions and improves yield.
Reaction Scheme
Reactants: Dimethyl 1,3-acetonedicarboxylate + Cyanamide
Catalyst: Nickel(II) acetylacetonate [Ni(acac)
Figure 2: Nickel-catalyzed cyclocondensation route to CAS 523992-26-9.
Step-by-Step Methodology
Based on process chemistry standards for Enarodustat intermediates.
-
Preparation: Charge a reaction vessel with 1,2-dimethoxyethane (DME) (approx. 3-4 volumes relative to ester).
-
Charging: Add Dimethyl 1,3-acetonedicarboxylate (1.0 eq) and Cyanamide (3.0 eq). The excess cyanamide drives the equilibrium.
-
Catalyst Addition: Add Nickel(II) acetylacetonate [Ni(acac)
] (0.1 eq). The solution typically turns green/blue depending on the complex. -
Reaction: Heat the mixture to reflux (approx. 85°C) and stir for 3–5 hours. The mechanism involves the coordination of the nitrile and the
-keto ester to the Ni center, facilitating nucleophilic attack. -
Work-up: Cool the mixture to room temperature. The product, being less soluble than the starting materials, often precipitates.
-
Isolation: Filter the solid. Wash the cake with cold DME or Methanol to remove residual catalyst and unreacted cyanamide.
-
Purification: If necessary, reslurry in dilute acidic water followed by neutralization to pH 6-7 to reprecipitate the pure free base.
Critical Control Point: Ensure anhydrous conditions during the initial mixing to prevent hydrolysis of the diester starting material.
Reactivity & Applications in Drug Discovery
CAS 523992-26-9 is a "privileged scaffold" because it provides three distinct handles for modification:
A. Conversion to 2-Amino-4,6-dichloronicotinate
This is the most common next step. Treating the dihydroxy compound with Phosphorus Oxychloride (POCl
-
Reagent: POCl
(neat or with PhNEt ). -
Product: Methyl 2-amino-4,6-dichloronicotinate (CAS 1044872-40-3).[2]
-
Utility: The chlorines at C4 and C6 have different reactivities towards nucleophiles (C4 is generally more reactive), allowing for sequential substitution.
B. Regioselective Alkylation
In the presence of mild bases (e.g., Cs
C. Synthesis of Fused Heterocycles
-
Triazolopyridines: Reacting the 2-amino group with hydrazine or acyl hydrazides leads to [1,2,4]triazolo[1,5-a]pyridine systems.
-
Pyrido[2,3-d]pyrimidines: Condensation with formamide or amidines yields pyridopyrimidines, common in kinase inhibitor design (e.g., PIM-1, CDK inhibitors).
References
-
Process Synthesis of Enarodustat: Motoki, R., et al. "Development of a Scalable Manufacturing Synthesis for Enarodustat." Organic Process Research & Development, 2016. [3]
- HIF-PH Inhibitor Overview: "Enarodustat: A Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor for Anemia." Drugs of the Future, 2020.
-
General Pyridine Synthesis: "Synthesis of 2-amino-4,6-dihydroxypyridines via Nickel-catalyzed reaction." European Journal of Organic Chemistry, 2005.[4]
